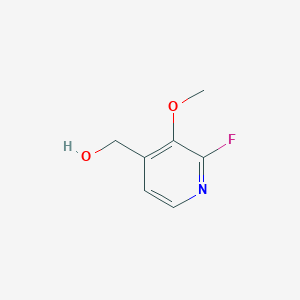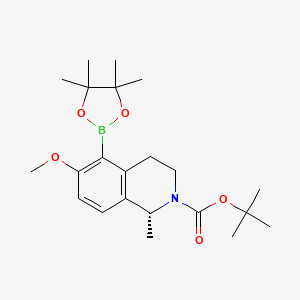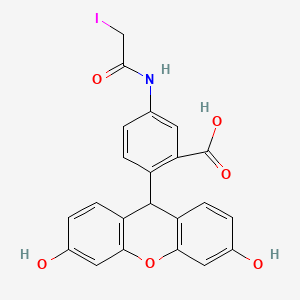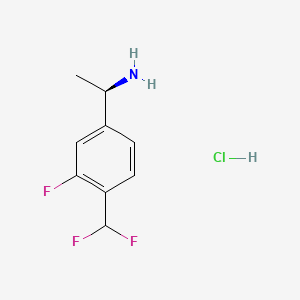
(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a fluorophenyl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na, which has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological activities, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4-(Trifluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-(Difluoromethyl)-3-chlorophenyl)ethan-1-amine hydrochloride
- ®-1-(4-(Difluoromethyl)-3-bromophenyl)ethan-1-amine hydrochloride
Uniqueness
What sets ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride apart from similar compounds is its specific combination of difluoromethyl and fluorophenyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11ClF3N |
|---|---|
Poids moléculaire |
225.64 g/mol |
Nom IUPAC |
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-5(13)6-2-3-7(9(11)12)8(10)4-6;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
ARIDPZMADYQARU-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl |
SMILES canonique |
CC(C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


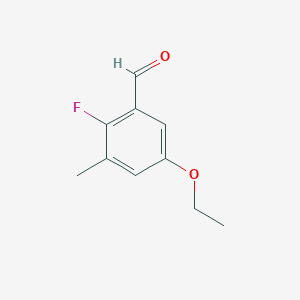
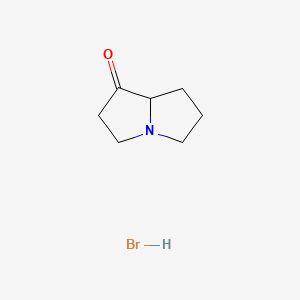
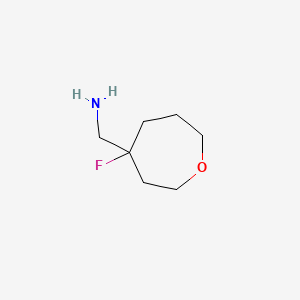
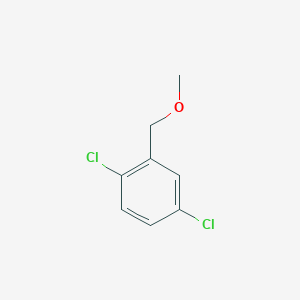

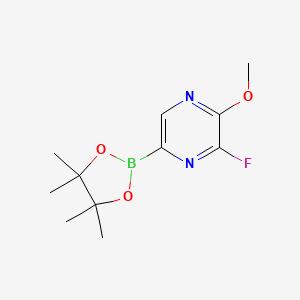

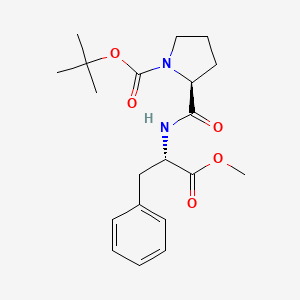
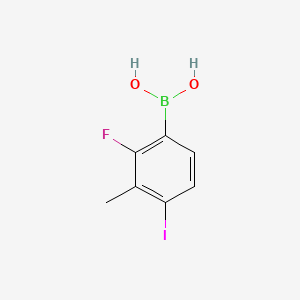

![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)
